molecular formula C17H10Cl2FN B8672790 5-(2-Chlorophenyl)-4-(4-chlorophenyl)-2-fluoropyridine CAS No. 917486-19-2

5-(2-Chlorophenyl)-4-(4-chlorophenyl)-2-fluoropyridine

Cat. No. B8672790
CAS RN: 917486-19-2
M. Wt: 318.2 g/mol
InChI Key: SFIRGODWLLJKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-4-(4-chlorophenyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C17H10Cl2FN and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chlorophenyl)-4-(4-chlorophenyl)-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorophenyl)-4-(4-chlorophenyl)-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

917486-19-2

Molecular Formula

C17H10Cl2FN

Molecular Weight

318.2 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-(4-chlorophenyl)-2-fluoropyridine

InChI

InChI=1S/C17H10Cl2FN/c18-12-7-5-11(6-8-12)14-9-17(20)21-10-15(14)13-3-1-2-4-16(13)19/h1-10H

InChI Key

SFIRGODWLLJKNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2C3=CC=C(C=C3)Cl)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(-c2ccccc2Cl)c(-c2ccc(Cl)cc2)cc2nn(Cc3ccc(C(F)(F)F)nc3)c(=O)n12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flame-dried tube was placed 5-chloro-4-(4-chlorophenyl)-2-fluoropyridine (0.71 g, 2.93 mmol), 2-chlorophenylboronic acid (0.55 g, 3.52 mmol), K3PO4 (1.24 g, 5.86 mmol), Pd2(dba)3 (0.134 g, 0.147 mmol), and S-Phos (0.12 g, 0.29 mmol). The reaction vessel was then purged with argon three times before degassed toluene (15 mL) was added in, and sealed. The reaction mixture was stirred at 95° C. for 16 h. Analysis by HPLC/MS indicated the reaction was complete. After cooling to room temperature, the reaction mixture was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (30 mL×3). The combined organic was washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified using a silica gel cartridge (80 g) eluting with a gradient of EtOAc (0-10%) in hexanes to afford 0.33 g (35%) of the title compound as a white foam. HPLC/MS: retention time=4.03 min, [M+H]+=318.1.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
reactant
Reaction Step Four
Quantity
0.134 g
Type
catalyst
Reaction Step Five
Yield
35%

Synthesis routes and methods III

Procedure details

The title compound (0.33 g, 35% yield) as a white foam was prepared from 5-chloro-4-(4-chlorophenyl)-2-fluoropyridine (0.71 g, 2.93 mmol) and 2-chlorophenylboronic acid (0.55 g, 3.52 mmol) in a manner analogous to that in which 6-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-2-((6-(trifluoromethyl)pyridin-3-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one was prepared. HPLC/MS: retention time=4.03 min, [M+H]+=318.1.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
6-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-2-((6-(trifluoromethyl)pyridin-3-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

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